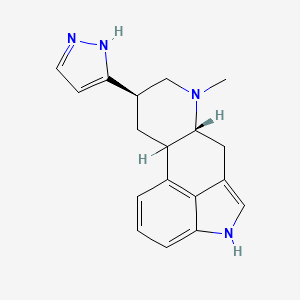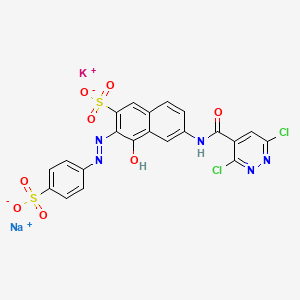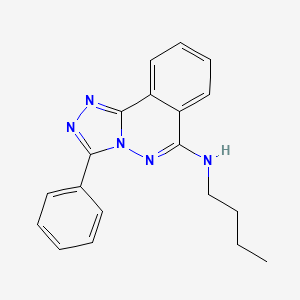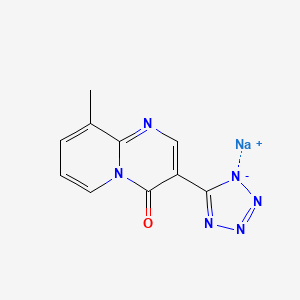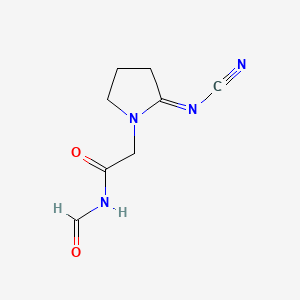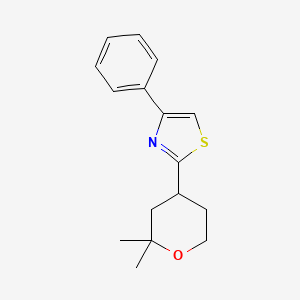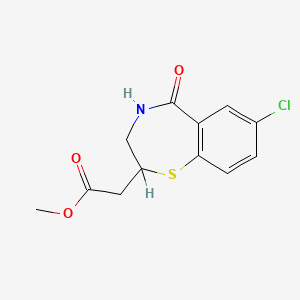
Decaglyceryl pentastearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decaglyceryl pentastearate is synthesized through the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation . The reaction is carried out at elevated temperatures, usually around 150-200°C, to facilitate the formation of the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, glycerin and stearic acid, are mixed in precise ratios and subjected to controlled heating and stirring. The reaction mixture is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Decaglyceryl pentastearate primarily undergoes hydrolysis and saponification reactions. In hydrolysis, the ester bonds are broken down in the presence of water, yielding glycerin and stearic acid. Saponification involves the reaction of this compound with a strong base, such as sodium hydroxide, to produce glycerin and the sodium salt of stearic acid .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions, elevated temperatures.
Saponification: Sodium hydroxide or potassium hydroxide, water, elevated temperatures.
Major Products
Hydrolysis: Glycerin and stearic acid.
Saponification: Glycerin and sodium stearate (soap).
Aplicaciones Científicas De Investigación
Decaglyceryl pentastearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as an emulsifier in various formulations, including emulsions, creams, and lotions. Its ability to stabilize oil-in-water and water-in-oil emulsions makes it valuable in the preparation of complex chemical mixtures .
Biology
In biological research, this compound is employed as a surfactant in the preparation of liposomes and other lipid-based delivery systems. It enhances the stability and bioavailability of encapsulated compounds, making it useful in drug delivery and gene therapy applications .
Medicine
In the pharmaceutical industry, this compound is used as an excipient in topical formulations, such as creams and ointments. Its non-irritating and non-sensitizing properties make it suitable for use in products designed for sensitive skin .
Industry
In industrial applications, this compound is utilized as a surfactant in the production of detergents, lubricants, and other specialty chemicals. Its high resistance to salts and acids makes it effective in harsh environments .
Mecanismo De Acción
Decaglyceryl pentastearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. The molecular structure of this compound, with its hydrophilic glycerin backbone and hydrophobic stearic acid chains, enables it to interact with both aqueous and lipid environments .
Comparación Con Compuestos Similares
Similar Compounds
- Polyglyceryl-3 stearate
- Polyglyceryl-6 stearate
- Polyglyceryl-10 stearate
Uniqueness
Decaglyceryl pentastearate is unique due to its high degree of polymerization, which provides enhanced emulsifying properties compared to lower polyglyceryl esters. Its ability to form stable emulsions in a wide range of conditions, including high salt and acid concentrations, sets it apart from other similar compounds .
Propiedades
Número CAS |
95461-64-6 |
|---|---|
Fórmula molecular |
C120H250O30 |
Peso molecular |
2173.2 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl octadecanoate;propane-1,2-diol |
InChI |
InChI=1S/5C21H42O4.5C3H8O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;5*1-3(5)2-4/h5*20,22-23H,2-19H2,1H3;5*3-5H,2H2,1H3 |
Clave InChI |
DINAZWYMBSZRQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


